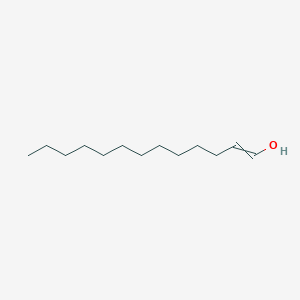
Tridec-1-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridec-1-EN-1-OL, also known as 1-Tridecen-1-ol, is an organic compound with the molecular formula C13H26O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tridec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the terminal carbon of the alkene, which is then reduced to an alcohol group through hydrogenation .
Industrial Production Methods
In industrial settings, this compound is typically produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tridec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid.
Reduction: It can be reduced to tridecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecane.
Substitution: Various halogenated derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tridec-1-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Tridec-1-EN-1-OL involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its hydrophobic interactions with lipid bilayers .
Comparación Con Compuestos Similares
Similar Compounds
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but no double bond or hydroxyl group.
Tridecanoic acid: A carboxylic acid derivative of Tridec-1-EN-1-OL.
Uniqueness
This compound is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industrial processes .
Propiedades
Número CAS |
125301-13-5 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
tridec-1-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h12-14H,2-11H2,1H3 |
Clave InChI |
ZPBPWARLHOEQHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



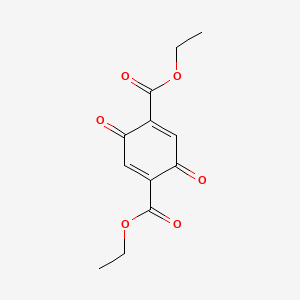
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
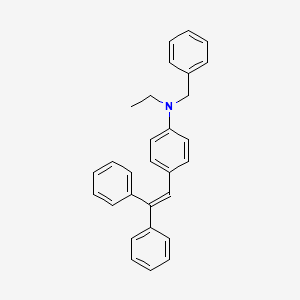
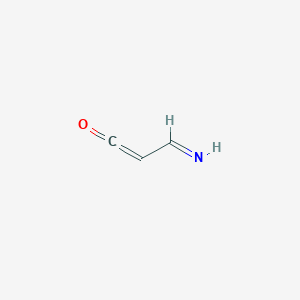


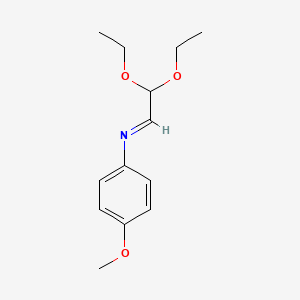
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
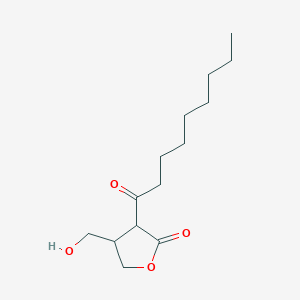
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

